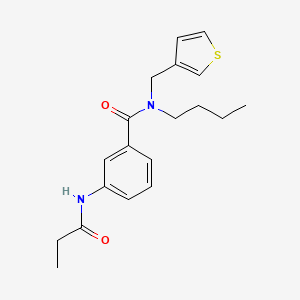![molecular formula C19H20N2O3 B3932940 (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3932940.png)
(2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone
Overview
Description
(2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone, also known as DPNM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPNM is a synthetic compound that can be synthesized using specific methods.
Mechanism of Action
The mechanism of action of (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone is not fully understood. However, studies suggest that (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone may act as a modulator of specific receptors in the brain such as the sigma-1 receptor and the dopamine D3 receptor. (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been shown to inhibit the activity of specific enzymes such as monoamine oxidase A and B.
Biochemical and Physiological Effects:
(2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been shown to have various biochemical and physiological effects. Studies suggest that (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone may have neuroprotective effects, anti-inflammatory effects, and antidepressant effects. (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been shown to have antitumor activity and may inhibit the growth of specific cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone in lab experiments is its high potency and selectivity for specific receptors and enzymes. However, one limitation is that (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone is a synthetic compound that may not accurately represent the effects of endogenous compounds in the body. Additionally, the toxicity and safety of (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone in humans are not fully understood.
Future Directions
For research on (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone include further studies on its mechanism of action, its effects on specific disease states, and its potential use as a drug candidate. Additionally, studies on the toxicity and safety of (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone in humans are needed to determine its potential clinical applications. Further research on the synthesis and purification of (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone may also lead to the development of more efficient and cost-effective methods.
Scientific Research Applications
(2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has various scientific research applications such as in the field of medicinal chemistry, drug discovery, and neuroscience. (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and depression. (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been used as a tool compound to study the role of specific receptors in the brain and their effects on behavior.
properties
IUPAC Name |
(2,4-dimethylphenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-7-16(14(2)11-13)19(22)17-12-15(21(23)24)6-8-18(17)20-9-3-4-10-20/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODOBFPWJIEVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-chlorobenzyl)-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3932860.png)
![ethyl 4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1-piperazinecarboxylate](/img/structure/B3932867.png)
![7-(3-phenylpropyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3932868.png)
![N,N'-1,2-propanediylbis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B3932875.png)
![(4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3932878.png)
![1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene](/img/structure/B3932891.png)
![1-(4-biphenylyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B3932909.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}propanamide](/img/structure/B3932912.png)
![N-(4-methylphenyl)-4-(methylthio)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3932913.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3932916.png)
![N-(2-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3932934.png)

![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3932952.png)
![4-methyl-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3932958.png)